molecular formula C20H20N4O2S B376926 4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B376926
M. Wt: 380.5g/mol
InChI Key: ZIKOALVITJAYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes multiple heteroatoms such as oxygen, sulfur, and nitrogen

Preparation Methods

The synthesis of 4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of benzyl halides and other reagents in the presence of catalysts such as potassium carbonate at elevated temperatures . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple heteroatoms allows for diverse binding interactions, which can modulate biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5g/mol

IUPAC Name

7-benzyl-3,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C20H20N4O2S/c1-12-21-22-19-23(10-13-7-5-4-6-8-13)17(25)16-14-9-20(2,3)26-11-15(14)27-18(16)24(12)19/h4-8H,9-11H2,1-3H3

InChI Key

ZIKOALVITJAYKG-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC5=CC=CC=C5

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC5=CC=CC=C5

Origin of Product

United States

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